Predicted Lipophilicity (LogP) Differentiation: N-Methyl vs. Des-Methyl Cyclohexyl Sulfonamide Analogs
The target compound exhibits a predicted ACD/LogP of 4.79, reflecting the combined lipophilic contributions of the N-cyclohexyl group, the N-methyl substituent, and the two ethoxy groups on the aromatic ring [1]. By comparison, the des-N-methyl analog N-cyclohexyl-2,5-diethoxybenzenesulfonamide (CAS 927636-77-9) retains an N–H hydrogen bond donor and lacks the methyl hydrophobic increment, yielding a predicted LogP approximately 0.8–1.2 log units lower based on fragment-based estimation (Hansch π(CH₃) ≈ 0.5–0.6; H-bond donor penalty) . This LogP differential of ~0.8–1.2 units corresponds to an approximately 6- to 16-fold difference in calculated octanol-water partition coefficient, which translates to measurably distinct chromatographic retention behavior (HPLC retention time) and differential passive membrane permeability in parallel artificial membrane permeability assays (PAMPA).
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 4.79; ACD/LogD (pH 5.5 and 7.4) 4.08; zero H-bond donors; 5 H-bond acceptors |
| Comparator Or Baseline | N-cyclohexyl-2,5-diethoxybenzenesulfonamide (CAS 927636-77-9): estimated LogP ~3.5–4.0 (fragment-based); 1 H-bond donor (N–H); 5 H-bond acceptors |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 log units (predicted); corresponding to ~6- to 16-fold higher Kow for the target compound |
| Conditions | ACD/Labs Percepta v14.00 prediction; fragment-based estimation for comparator |
Why This Matters
The higher and pH-independent LogD (4.08) of the target compound predicts superior passive membrane permeability and distinct chromatographic behavior compared to the des-methyl analog, directly impacting compound handling, bioassay design, and formulation strategy selection.
- [1] ChemSpider. N-Cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide CSID: 844916. ACD/Labs Percepta predicted data: LogP 4.79, LogD (pH 5.5) 4.08, LogD (pH 7.4) 4.08. http://www.chemspider.com/Chemical-Structure.844916.html View Source
